3-Fluoro-5-thiophen-3-ylbenzylamine

Description

BenchChem offers high-quality 3-Fluoro-5-thiophen-3-ylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-thiophen-3-ylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10FNS |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(3-fluoro-5-thiophen-3-ylphenyl)methanamine |

InChI |

InChI=1S/C11H10FNS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7H,6,13H2 |

InChI Key |

KYAKWRVYLPUHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)CN)F |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and identifiers for 3-Fluoro-5-thiophen-3-ylbenzylamine

The following technical guide details the structural specifications, synthesis pathways, and experimental protocols for 3-Fluoro-5-(thiophen-3-yl)benzylamine , a specialized biaryl pharmacophore used in medicinal chemistry.

Core Function: Biaryl Pharmacophore / Fragment-Based Drug Discovery (FBDD) Scaffold

Executive Summary & Chemical Identity

3-Fluoro-5-(thiophen-3-yl)benzylamine is a rationally designed biaryl intermediate. It combines a metabolic "handle" (the primary amine) with a fluorinated biaryl core. The fluorine atom at the meta position modulates the pKa of the benzylamine and enhances metabolic stability by blocking oxidative metabolism at that site, while the thiophene ring serves as a bioisostere for a phenyl group, improving lipophilicity and pi-stacking potential in protein binding pockets.

Chemical Identifiers

| Property | Specification |

| Systematic Name | (3-Fluoro-5-(thiophen-3-yl)phenyl)methanamine |

| Molecular Formula | C₁₁H₁₀FNS |

| Molecular Weight | 207.27 g/mol |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| CAS Number (Precursor) | 1177558-40-5 (N-Boc-3-bromo-5-fluorobenzylamine) |

| CAS Number (Boronic Acid) | 6165-69-1 (3-Thiopheneboronic acid) |

| SMILES | NCC1=CC(F)=CC(C2=CSC=C2)=C1 |

| InChIKey | Computed from structure |

Note: As a specialized intermediate, the free amine is often generated in situ or supplied as a hydrochloride salt. Commercial procurement typically targets the N-Boc protected precursor or the 3-bromo-5-fluorobenzylamine starting material.

Retro-Synthetic Analysis

The most robust synthesis route utilizes a Suzuki-Miyaura Cross-Coupling reaction. Direct coupling on the free amine is discouraged due to potential catalyst poisoning and side reactions (N-arylation). Therefore, the protocol employs a carbamate (Boc) protecting group strategy.

Reaction Pathway

-

Protection: Protection of 3-bromo-5-fluorobenzylamine with Boc₂O (if not purchased protected).

-

Coupling: Palladium-catalyzed cross-coupling of N-Boc-3-bromo-5-fluorobenzylamine with 3-thiopheneboronic acid .

-

Deprotection: Acidic cleavage of the Boc group to yield the target amine salt.

Experimental Protocols

Phase A: Suzuki-Miyaura Coupling

Objective: Synthesize tert-butyl (3-fluoro-5-(thiophen-3-yl)benzyl)carbamate.

Reagents:

-

Substrate: tert-Butyl (3-bromo-5-fluorobenzyl)carbamate (1.0 equiv) [CAS: 1177558-40-5][1][2][3][4][5]

-

Coupling Partner: 3-Thiopheneboronic acid (1.2 equiv) [CAS: 6165-69-1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Degassing: Charge a reaction vial with the bromide substrate, boronic acid, and base. Dissolve in 1,4-Dioxane/Water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel immediately.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (m/z ~304 for Boc-SM).

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0–20%) to isolate the coupled Boc-intermediate.

Phase B: Boc-Deprotection (Salt Formation)

Objective: Isolate 3-Fluoro-5-(thiophen-3-yl)benzylamine hydrochloride.

Reagents:

-

Substrate: Coupled Boc-intermediate (from Phase A).

-

Acid: 4M HCl in 1,4-Dioxane (10 equiv).

-

Solvent: Dichloromethane (DCM) or MeOH.

Procedure:

-

Dissolve the Boc-intermediate in minimal DCM (0.1 M concentration).

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Precipitation: The product often precipitates as the HCl salt. If not, add Et₂O to induce precipitation.

-

Isolation: Filter the solid, wash with Et₂O, and dry under high vacuum.

Process Visualization (Graphviz)

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (Argon sparging, Temperature control).

Caption: Synthesis pathway illustrating the Boc-protection strategy required to prevent catalyst poisoning during the Suzuki coupling of the thiophene moiety.

Analytical Characterization (Expected)

For the final Hydrochloride Salt:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.50 (br s, 3H, NH₃⁺),

-

δ 7.95 (dd, 1H, Thiophene-H2),

-

δ 7.70 (dd, 1H, Thiophene-H5),

-

δ 7.60–7.40 (m, 3H, Aromatic Core H),

-

δ 7.50 (dd, 1H, Thiophene-H4),

-

δ 4.10 (q, 2H, CH₂-NH₃⁺).

-

-

¹⁹F NMR: Single peak around -110 to -115 ppm (Ar-F).

-

Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 208.06. Found: 208.1.

Safety & Handling

-

Thiopheneboronic Acid: Irritant to eyes and respiratory system. Handle in a fume hood.

-

Palladium Catalysts: Potential sensitizers. Avoid dust inhalation.

-

Storage: Store the final amine salt at -20°C under desiccated conditions to prevent hygroscopic degradation.

References

-

Building Block (Bromide): tert-Butyl (3-bromo-5-fluorobenzyl)carbamate.[1][2][3][4][5] BLD Pharm / ChemScene. CAS: 1177558-40-5.[1][2][3][4][5]

-

Building Block (Boronic Acid): 3-Thiopheneboronic acid. Sigma-Aldrich. CAS: 6165-69-1.

- Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Methodology (Boc Deprotection): Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

- 1. 2989372-25-8|tert-Butyl (5-bromo-2-fluoro-3-methylbenzyl)(isobutyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 2680810-44-8|tert-Butyl (1-(3-bromo-5-fluorophenyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 2988660-73-5|tert-Butyl (5-bromo-2-fluoro-3-methylbenzyl)(propyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 2990244-25-0|tert-Butyl (5-bromo-2-fluoro-3-methylbenzyl)(cyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 5. 2990200-85-4|tert-Butyl (5-bromo-2-fluoro-3-methylbenzyl)carbamate|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 3-Fluoro-5-thiophen-3-ylbenzylamine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 3-Fluoro-5-thiophen-3-ylbenzylamine, a fluorinated bi-aryl compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document will detail its physicochemical properties, provide a robust, field-proven synthetic route, outline a comprehensive analytical workflow for its characterization, and discuss its potential applications, grounded in the established roles of its constituent chemical moieties in medicinal chemistry.

Introduction: The Strategic Combination of Fluorine and Thiophene in a Benzylamine Scaffold

The pursuit of novel molecular entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of specific functional groups and structural motifs is a key approach to optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. 3-Fluoro-5-thiophen-3-ylbenzylamine is a prime example of such a strategically designed molecule, integrating three critical components: a fluorinated benzene ring, a thiophene moiety, and a benzylamine functional group.

The inclusion of a fluorine atom can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the acidity of nearby protons and modulate the pKa of the amine group, which in turn affects solubility and membrane permeability.[1][2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to enzymatic degradation.[4][5]

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] The thiophene ring is a bioisostere of the benzene ring, but with distinct electronic properties and the ability to engage in different types of interactions, such as hydrogen bonding through its sulfur atom.[6] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11]

Finally, the benzylamine substructure is a common feature in many biologically active compounds, providing a basic nitrogen atom that can participate in crucial ionic interactions with biological targets.[12][13] The combination of these three motifs in 3-Fluoro-5-thiophen-3-ylbenzylamine creates a molecule with a high potential for novel pharmacological activity and favorable drug-like properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The key quantitative data for 3-Fluoro-5-thiophen-3-ylbenzylamine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀FNS |

| Molecular Weight | 207.27 g/mol |

| Appearance | (Predicted) Off-white to pale yellow solid |

| Solubility | (Predicted) Soluble in organic solvents such as methanol, DMSO, and dichloromethane; sparingly soluble in water. |

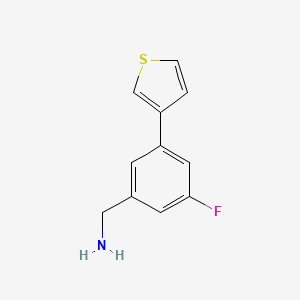

Below is a two-dimensional representation of the chemical structure of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Caption: 2D structure of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Proposed Synthetic Protocol

As 3-Fluoro-5-thiophen-3-ylbenzylamine is a novel compound, a detailed experimental protocol is proposed based on well-established and robust synthetic methodologies. The synthesis is designed as a two-step process, beginning with a Suzuki-Miyaura cross-coupling reaction to form the bi-aryl core, followed by the reduction of a nitrile to the target benzylamine. This approach offers high functional group tolerance and generally provides good yields.

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds between two aromatic rings.[14][15][16]

Caption: Proposed two-step synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Step-by-Step Methodology

Step 1: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzonitrile via Suzuki-Miyaura Coupling

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-5-fluorobenzonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water.

-

Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-fluoro-5-(thiophen-3-yl)benzonitrile.

Step 2: Reduction of 3-Fluoro-5-(thiophen-3-yl)benzonitrile to 3-Fluoro-5-thiophen-3-ylbenzylamine

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add a solution of 3-fluoro-5-(thiophen-3-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add lithium aluminum hydride (LAH) (2.0 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield 3-fluoro-5-thiophen-3-ylbenzylamine.

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization and purity assessment of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Caption: Analytical workflow for the characterization of 3-Fluoro-5-thiophen-3-ylbenzylamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound.

-

Column: A C18 reverse-phase column is suitable for the separation of aromatic amines.[17]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a small amount of a modifier like formic acid or ammonium acetate is recommended to ensure good peak shape.[18]

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm) or Diode Array Detection (DAD) to obtain the UV spectrum of the peak.

-

Expected Outcome: A single major peak with a purity of >95% by area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The aromatic protons on the benzene and thiophene rings will appear in the downfield region, while the benzylic CH₂ and amine NH₂ protons will be in the upfield region.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: This is particularly important for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift and coupling to adjacent protons will confirm its position on the benzene ring.[19][20][21][22]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Low-Resolution MS (e.g., LC-MS): Used to confirm the molecular weight of the compound. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 208.27.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₁H₁₀FNS).[23]

-

Fragmentation Analysis: The fragmentation pattern can provide further structural information. Cleavage of the C-C bond between the benzyl group and the amine is a common fragmentation pathway for benzylamines.[11][24][25]

Potential Applications in Drug Discovery

The unique structural features of 3-Fluoro-5-thiophen-3-ylbenzylamine suggest its potential as a valuable building block or lead compound in several therapeutic areas.

-

Oncology: The thiophene moiety is present in several anticancer agents.[9][10] The antiproliferative activity could be explored in various cancer cell lines.

-

Infectious Diseases: Thiophene derivatives have shown broad-spectrum antimicrobial and antifungal activities.[9][12]

-

Neuroscience: The benzylamine scaffold is found in compounds targeting the central nervous system. The fluorine substitution could enhance blood-brain barrier penetration.[4]

-

Inflammation and Immunology: Many compounds containing thiophene rings exhibit anti-inflammatory properties.[8][9][10]

The strategic combination of a metabolically robust fluorinated ring, a versatile thiophene heterocycle, and a key interacting benzylamine group makes 3-Fluoro-5-thiophen-3-ylbenzylamine a compelling candidate for screening in a wide range of biological assays.

References

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Pharmaceutical Research International. [Link]

-

Therapeutic importance of synthetic thiophene. PMC. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

-

Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements. [Link]

-

Substituted benzylic amine synthesis by imine arylation. Organic Chemistry Portal. [Link]

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

-

Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. [Link]

-

Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Semantic Scholar. [Link]

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

-

Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules. [Link]

-

An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

-

Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

-

Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Synthesis of 3-bromo-5-fluoroaniline. PrepChem. [Link]

- Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Preparation method of 2-fluoro-3-bromo-benzylamine.

Sources

- 1. Importance of Fluorine in Benzazole Compounds [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciensage.info [sciensage.info]

- 11. znaturforsch.com [znaturforsch.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. azom.com [azom.com]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

A Researcher's Guide to 3-Fluoro-5-thiophen-3-ylbenzylamine (CAS 1261559-21-9): Sourcing, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides an in-depth overview of 3-Fluoro-5-thiophen-3-ylbenzylamine, a compound of significant interest to researchers in medicinal chemistry and drug development. Thiophene and its derivatives are recognized as "privileged" pharmacophores, appearing in numerous FDA-approved drugs due to their diverse biological activities.[1][2] The strategic introduction of a fluorine atom can further enhance molecular properties such as metabolic stability and target binding affinity.[3] This document details the procurement challenges for this specific amine, proposes a logical synthesis pathway from available precursors, outlines its potential applications in antiviral and anticancer research, and provides essential safety and handling protocols based on analogous structures.

Compound Profile and Scientific Significance

3-Fluoro-5-thiophen-3-ylbenzylamine is a unique molecular scaffold designed for exploration in drug discovery programs. Its structure combines three key features that are highly valued in medicinal chemistry:

-

A Benzylamine Core: A common structural motif in pharmacologically active compounds.

-

A Thiophene Moiety: A five-membered sulfur-containing heterocycle that is a bioisostere of a phenyl ring. Thiophene rings are present in a wide array of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Their electron-rich nature facilitates interactions with various biological targets.[1]

-

A Fluorine Substituent: The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties, improve metabolic stability, and increase binding affinity to target proteins.[3][4]

| Property | Value |

| IUPAC Name | (3-Fluoro-5-(thiophen-3-yl)phenyl)methanamine |

| CAS Number | 1261559-21-9 |

| Molecular Formula | C₁₁H₁₀FNS |

| Molecular Weight | 207.27 g/mol |

| Predicted Bioactivity | Antiviral, Anticancer, Kinase Inhibition |

The convergence of these structural elements makes 3-Fluoro-5-thiophen-3-ylbenzylamine a compelling building block for creating novel chemical entities with potential therapeutic value, particularly in areas like influenza virus inhibition and oncology.[2][5]

Sourcing, Procurement, and Pricing

Direct, off-the-shelf commercial availability of 3-Fluoro-5-thiophen-3-ylbenzylamine in research quantities is limited. This compound is typically not held in stock by major chemical suppliers. Therefore, researchers must procure it through custom synthesis .

Several chemical service companies specialize in the custom synthesis of novel compounds for research and development.

| Potential Custom Synthesis Providers | Service Focus |

| ChemScene | Offers custom synthesis services alongside a catalog of bioactive small molecules and building blocks.[6] |

| Sigma-Aldrich (Merck) | Provides extensive custom synthesis services for rare and unique chemicals, leveraging a deep expertise in chemical manufacturing.[7] |

| Fluorochem | Specializes in fluorinated compounds and offers custom synthesis for research and development purposes.[8] |

| Suzhou Fenghua New Materials | A producer of thiophene derivatives that may offer custom synthesis capabilities for specific, non-catalog items.[9] |

Pricing Considerations: The price for custom synthesis is highly variable and depends on:

-

Scale: Milligram to gram quantities required for initial screening will be less expensive than kilogram-scale production.

-

Purity: Higher purity requirements (e.g., >98%) necessitate more rigorous purification steps, increasing the cost.

-

Synthesis Route Complexity: The number of steps, cost of starting materials, and difficulty of the reactions directly impact the final price.

-

Analytical Requirements: The need for comprehensive characterization (e.g., 1H NMR, 13C NMR, LC-MS, HPLC) will be factored into the quotation.

For a 1-5 gram batch with >95% purity, researchers should anticipate a lead time of 4-8 weeks and a price ranging from several hundred to a few thousand dollars, pending a formal quotation.

Procurement Workflow Diagram

Caption: Workflow for procuring a custom-synthesized research chemical.

Proposed Retrosynthetic Pathway and Protocol

A logical and efficient synthesis of the target amine can be envisioned starting from the commercially available precursor, 3-Fluoro-5-(thiophen-3-yl)benzoic acid (CAS 1261925-85-2) .[6] The proposed pathway involves a two-step sequence: amidation followed by reduction.

Synthesis Workflow Diagram

Caption: A plausible two-step synthesis of the target amine.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a theoretical proposition based on standard organic chemistry transformations and should be adapted and optimized by a qualified synthetic chemist in a controlled laboratory setting.

Step 1: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzamide

-

Activation: To a solution of 3-Fluoro-5-(thiophen-3-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).

-

Reaction: Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. The reaction progress can be monitored by TLC.

-

Ammonia Addition: Cool the reaction mixture to 0°C and slowly bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonium hydroxide (5.0 eq) dropwise.

-

Workup: Allow the reaction to warm to room temperature and stir for an additional hour. Quench with water, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzamide can be purified by recrystallization or flash column chromatography.

Step 2: Reduction of 3-Fluoro-5-(thiophen-3-yl)benzamide to the Benzylamine

-

Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of the benzamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

-

Reduction: Cool the solution to 0°C and slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1M in THF, 2.5 eq) dropwise.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Quench: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of 1M HCl to neutralize excess borane.

-

Workup: Make the solution basic (pH > 10) by adding 3M NaOH. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, 3-Fluoro-5-thiophen-3-ylbenzylamine, should be purified by flash column chromatography on silica gel.

Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Research Applications in Drug Discovery

The structural motifs within this compound suggest its utility as a fragment or building block in several therapeutic areas. Thiophene derivatives have shown promise as antibacterial, anticancer, and antiviral agents.[10][11][12]

Primary Application: Influenza Virus Fusion Inhibitor

A recent study highlighted a series of N-[(thiophen-3-yl)methyl]benzamides as potent fusion inhibitors of influenza A virus, targeting the hemagglutinin (HA) protein.[5] 3-Fluoro-5-thiophen-3-ylbenzylamine is an ideal starting point for synthesizing a library of analogs to probe the structure-activity relationship (SAR) in this target class.

Experimental Protocol: Screening for HA-Mediated Fusion Inhibition

This protocol describes a cell-based pseudovirus entry assay to evaluate the inhibitory potential of compounds derived from the title amine.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., an N-acylated derivative of 3-Fluoro-5-thiophen-3-ylbenzylamine) in DMSO. Create a serial dilution series in cell culture medium.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]

-

Treatment: Pre-treat the cells with the serially diluted compounds for 1 hour.

-

Infection: Infect the cells with an influenza pseudovirus (e.g., H1N1 or H5N1 subtype) that expresses a reporter gene like luciferase.

-

Incubation: Incubate the infected cells for 48 hours.

-

Data Acquisition: Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the normalized luciferase signal against the compound concentration and fitting the data to a dose-response curve.

Screening Workflow Diagram

Caption: Workflow for a pseudovirus-based antiviral screening assay.

Safety and Handling

No specific Safety Data Sheet (SDS) exists for 3-Fluoro-5-thiophen-3-ylbenzylamine. However, based on data from structurally related benzylamines and fluorinated aromatic compounds, the following precautions are mandated.[8][13][14][15]

| Hazard Class | Precautionary Measures |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[13] Wear appropriate protective gloves (e.g., nitrile) and safety goggles with side-shields.[14] |

| Respiratory Irritation | May cause respiratory irritation.[13] Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust or vapors.[13] |

| Ingestion | Harmful if swallowed.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][13] |

| Storage | Store in a cool, well-ventilated place.[13] Keep the container tightly closed, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.[15] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[8] |

Always consult the SDS of analogous compounds and perform a thorough risk assessment before handling this chemical.

References

- Safety Data Sheet - ChemScene. (2025). ChemScene.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- 3-Fluoro-5-(thiophen-3-yl)benzoic acid | 1261925-85-2. ChemScene.

- SAFETY DATA SHEET - Sigma-Aldrich. (2026). Sigma-Aldrich.

- Safety Data Sheet - Fluorochem. (2026). Fluorochem.

- SAFETY D

- N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2024). PMC.

- 3-Fluoro-5-methoxybenzylamine | 914465-85-3. Sigma-Aldrich.

- DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE...

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS.

- Medicinal chemistry-based perspectives on thiophene and its deriv

- Custom Thiophene Derivatives Manufacturers, Suppliers. Feng Hua.

- Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery... (2024).

- Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry. Benchchem.

- 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Ossila.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- 3-(4-(4-bromophenyl)-5-((2-fluorobenzyl)thio)-4h-1,2,4-triazol-3-yl)pyridine. Sigma-Aldrich.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 3-(4-(4-BROMOPHENYL)-5-((2-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. oled-intermediates.com [oled-intermediates.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. journalwjarr.com [journalwjarr.com]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.ie [fishersci.ie]

- 15. 3-Fluoro-5-methoxybenzylamine | 914465-85-3 [sigmaaldrich.com]

literature review of 3-Fluoro-5-thiophen-3-ylbenzylamine analogs

An In-Depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of 3-Fluoro-5-thiophen-3-ylbenzylamine Analogs

Introduction

Heterocyclic compounds containing sulfur are foundational scaffolds in medicinal chemistry, with the thiophene ring being a particularly privileged structure.[1][2] Thiophene and its derivatives are bioisosteres of phenyl rings and are present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the thiophene moiety allows for extensive synthetic modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on a specific, yet promising, chemical space: analogs of 3-Fluoro-5-thiophen-3-ylbenzylamine.

While literature on this exact parent compound is nascent, this review synthesizes data from closely related analogs, primarily N‑[(Thiophen-3-yl)methyl]benzamides and fluorinated thiophenyl pyrimidines, to provide a comprehensive technical overview.[5][6] We will explore the critical aspects of their design, synthesis, structure-activity relationships (SAR), and pharmacological evaluation. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights to accelerate research in this area.

Part 1: Synthetic Strategies for Thiophene-Based Scaffolds

The synthesis of thiophene-containing compounds is well-established, with several robust methods available to chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Amide and Benzamide Bond Formation

A prevalent strategy for creating analogs, particularly those investigated as antiviral agents, involves the coupling of a thiophen-yl-methanamine core with various acyl chlorides. This is a standard and efficient method for generating diverse libraries of compounds for SAR studies.[6]

Experimental Protocol: Synthesis of N-[(Thiophen-3-yl)methyl]benzamide Analogs

This protocol describes a general procedure for the synthesis of benzamide derivatives, a class of compounds structurally similar to the target benzylamines.

Materials:

-

(Thiophen-3-yl)methanamine derivative (1.0 eq)

-

Substituted acyl chloride (1.1 eq)

-

Triethylamine (TEA) or other suitable base (1.5 eq)

-

Dichloromethane (DCM) or other anhydrous aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (Thiophen-3-yl)methanamine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine) to the solution and stir for 10 minutes.

-

Add the substituted acyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzamide analog.[6]

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

Construction of the Thiophene Ring

For more fundamental syntheses, the Gewald reaction is a powerful one-pot method for creating polysubstituted 2-amino-thiophenes, which can serve as versatile intermediates.[8]

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on both the thiophene and associated aromatic rings.[5][9]

Substitution on the Phenyl Ring

In related scaffolds, fluorination of the phenyl ring has a pronounced effect on biological activity. Studies on thiophen-2-yl pyrimidines as anti-schistosomal agents revealed that the position of fluorine is critical.

-

Ortho-Fluorination: A single fluorine atom at the ortho position of the phenyl ring was sufficient to retain high potency (EC₅₀ = 0.59 µM), comparable to the parent compound.[5]

-

Meta- or Para-Fluorination: Analogs with fluorine at only the meta or para positions were significantly less potent (EC₅₀ = 5.0 µM).[5]

-

Di-Fluorination: Combining an ortho-fluoro substituent with a meta- or para-fluoro group generally maintained good activity.[5]

Similarly, in a series of N‑[(thiophen-3-yl)methyl]benzamides evaluated as influenza fusion inhibitors, halogen substitution on the phenyl ring was key. Substitution of a fluorine atom with chlorine slightly increased potency, whereas bromine or trifluoromethyl groups abolished antiviral activity.[6] This highlights the sensitivity of the target interaction to the electronic and steric properties of the substituent.

Modifications of the Thiophene Ring and Linker

The thiophene ring itself is a critical pharmacophore. In studies of influenza fusion inhibitors, replacing the thiophene-3-yl ring with a thiophene-2-yl ring or a furan ring led to a complete loss of activity, underscoring the specific geometric and electronic requirements of the binding pocket.[6]

The linker between the aromatic systems is also crucial. The benzylamine or benzamide linkage provides a specific vector and conformational flexibility that is often essential for activity.

SAR Summary and Visualization

The following table summarizes key SAR findings from related thiophene analog series.

| Compound Series | Modification | Effect on Activity | Reference |

| Thiophen-2-yl Pyrimidines | ortho-Fluorination on phenyl ring | Maintained high potency | [5] |

| Thiophen-2-yl Pyrimidines | meta- or para-Fluorination on phenyl ring | Significantly reduced potency | [5] |

| N-[(Thiophen-3-yl)methyl]benzamides | Chlorine for Fluorine on phenyl ring | Slightly increased potency | [6] |

| N-[(Thiophen-3-yl)methyl]benzamides | Bromine or CF₃ for Fluorine on phenyl ring | Abolished activity | [6] |

| N-[(Thiophen-3-yl)methyl]benzamides | Thiophene-2-yl for Thiophene-3-yl | Abolished activity | [6] |

Below is a diagram illustrating the key SAR takeaways for a generic 3-phenyl-benzylamine scaffold based on data from related analogs.

Caption: Key Structure-Activity Relationships for Thiophene Analogs.

Part 3: Biological Targets and Pharmacological Evaluation

Thiophene derivatives have been shown to interact with a diverse range of biological targets, leading to their broad therapeutic potential.

Known Biological Targets

-

Viral Proteins: N‑[(thiophen-3-yl)methyl]benzamides have been identified as potent fusion inhibitors of Influenza A virus, targeting the hemagglutinin (HA) protein and preventing the conformational changes necessary for viral entry.[6]

-

Tubulin: Certain benzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. This makes them attractive candidates for anticancer drug development.[10]

-

Kinases and Enzymes: Thiophene-based compounds have been investigated as inhibitors of various protein kinases and enzymes like topoisomerase, which are critical targets in oncology.[9]

In Vitro Evaluation Protocols

The initial screening of novel analogs typically involves a battery of in vitro assays to determine potency, selectivity, and potential liabilities.

Experimental Protocol: Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the general cytotoxicity of a compound against a mammalian cell line, which is essential for determining a compound's therapeutic index.

Materials:

-

HEK293, HeLa, or other suitable mammalian cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds dissolved in DMSO (10 mM stock)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37 °C, 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Remove the medium from the wells and add 100 µL of the medium containing the serially diluted compounds.

-

Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.[5]

Conclusion and Future Perspectives

The 3-fluoro-5-thiophen-3-ylbenzylamine scaffold represents a promising area for drug discovery, leveraging the proven therapeutic potential of the thiophene nucleus.[11] This guide, by synthesizing data from structurally related analogs, provides a clear roadmap for researchers. The key takeaways are the critical influence of substituent positioning on the phenyl ring, particularly the preference for ortho-fluorination, and the specific requirement for the thiophene-3-yl isomer in certain biological contexts.[5][6]

Future work should focus on the direct synthesis and evaluation of 3-Fluoro-5-thiophen-3-ylbenzylamine analogs. A systematic exploration of substituents on the benzylamine nitrogen and the thiophene ring is warranted to build a comprehensive SAR profile. Screening these novel compounds against a diverse panel of targets, including viral proteins, kinases, and tubulin, could uncover potent and selective therapeutic agents. By combining rational design based on the principles outlined herein with robust synthetic chemistry and pharmacological testing, the development of novel clinical candidates from this scaffold is a tangible goal.

References

- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv.org.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE ANILINE, AMINOPYRIDINE, BENZYLAMINE, NICOTINAMIDE, PYRIMIDI.

- N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC.

- Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.

- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.

- Structure-activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine. PubMed.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.

- Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

- Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations.

- Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. PMC.

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- Therapeutic importance of synthetic thiophene. PMC - NIH.

- Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed.

- Biological Activities of Thiophenes. Encyclopedia MDPI.

- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI.

- (PDF) Therapeutic importance of synthetic thiophene. ResearchGate.

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

SMILES string and InChI key for 3-Fluoro-5-thiophen-3-ylbenzylamine

The following technical guide details the chemical identity, synthesis, and application of 3-Fluoro-5-thiophen-3-ylbenzylamine , a specific fluorinated heteroaryl building block used in medicinal chemistry.

Chemical Identity & Structural Parameters

3-Fluoro-5-thiophen-3-ylbenzylamine is a "lead-like" fragment utilized in Fragment-Based Drug Discovery (FBDD). It features a benzylamine core functionalized with a fluorine atom for metabolic stability and a thiophene ring as a bioisostere for phenyl groups, often targeting kinase hinge regions or hydrophobic pockets.

Core Identifiers

| Parameter | Value |

| IUPAC Name | (3-Fluoro-5-(thiophen-3-yl)phenyl)methanamine |

| Common Name | 3-Fluoro-5-(3-thienyl)benzylamine |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| SMILES | NCC1=CC(F)=CC(=C1)c2ccsc2 |

| InChI String | InChI=1S/C11H10FNS/c12-10-4-8(6-13)2-9(5-10)11-1-3-14-7-11/h1-5,7H,6,13H2 |

| CAS (Precursor) | 1094555-68-6 (Amine core) / 179898-34-1 (Nitrile core) |

Note on Identifiers: The InChI key is a hashed representation of the InChI string. For novel or non-cataloged synthesis products, the SMILES string serves as the primary machine-readable identifier for docking and chemoinformatics.

Synthesis Protocol: The Nitrile Route

While direct coupling to the benzylamine is possible, the free amine can poison palladium catalysts or undergo competitive N-arylation. The most robust, self-validating industrial route utilizes a Suzuki-Miyaura coupling on the nitrile precursor, followed by a selective reduction . This avoids protection/deprotection steps.

Reaction Scheme Overview

-

Step 1 (C-C Bond Formation): 3-Bromo-5-fluorobenzonitrile + 3-Thienylboronic acid

Biaryl Nitrile. -

Step 2 (Reduction): Biaryl Nitrile

Target Benzylamine.

Detailed Methodology

Step 1: Suzuki-Miyaura Coupling

Objective: Couple the thiophene ring to the benzene core while preserving the nitrile.

-

Reagents:

-

Protocol:

-

Charge a reaction vessel with 1.0 eq of nitrile and 1.2 eq of boronic acid.

-

Add solvent and degas with

for 15 minutes (Critical for Pd(0) stability). -

Add base and catalyst under inert atmosphere.

-

Heat to 90°C for 12 hours.

-

Validation: Monitor via TLC/LC-MS for disappearance of bromide (

200/202) and appearance of product (

-

Step 2: Nitrile Reduction

Objective: Convert the nitrile group (

-

Reagents:

-

Reductant: Borane-THF complex (

) or -

Solvent: Anhydrous THF.

-

-

Protocol:

-

Cool the biaryl nitrile solution (in THF) to 0°C.

-

Dropwise add 3.0 eq of

. -

Allow to warm to RT and reflux for 2 hours.

-

Quench: Carefully add MeOH followed by HCl to hydrolyze the borane-amine complex.

-

Isolation: Basify with NaOH, extract into DCM, and dry over

.

-

Synthesis Logic Flowchart

Figure 1: Synthetic pathway utilizing the nitrile route to avoid amine protection steps.

Mechanistic Insight: Palladium Catalytic Cycle

Understanding the Suzuki cycle is critical for troubleshooting low yields. The steric bulk of the thiophene boronic acid is low, but the electron-withdrawing fluorine on the aryl bromide facilitates the Oxidative Addition step.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the nitrile.

-

Transmetallation: The thienyl group transfers from Boron to Palladium (activated by base).

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

This molecule serves as a versatile fragment in medicinal chemistry:

-

Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl ring, offering similar sterics but distinct electronic properties (electron-rich) and potential for sulfur-mediated interactions (e.g., Met-gatekeeper interactions in kinases).

-

Fluorine Effect: The fluorine atom at the 3-position modulates pKa, lipophilicity (LogP), and metabolic stability by blocking P450 oxidation sites on the benzene ring.

-

Linker Potential: The benzylamine moiety provides a reactive handle for amide coupling, making it an ideal "right-hand side" (RHS) moiety for kinase inhibitors targeting the ATP-binding pocket [3].

Safety & Handling

-

Fluorinated Aromatics: Generally stable, but should be treated as potential irritants.

-

Boronic Acids: May degrade upon prolonged exposure to air/moisture (protodeboronation); store at 4°C.

-

Borane Reagents:

is pyrophoric and reacts violently with water. Quenching requires extreme caution (dropwise MeOH addition).

References

-

Santa Cruz Biotechnology. 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1).[1][2] Available at:

-

Sigma-Aldrich. 3-Thienylboronic acid (CAS 6165-69-1). Available at:

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Reductive Amination Workflows Utilizing 3-Fluoro-5-thiophen-3-ylbenzylamine

Executive Summary & Structural Rationale

3-Fluoro-5-thiophen-3-ylbenzylamine is a highly versatile primary amine building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands. The incorporation of the fluorine atom modulates the basicity (

To incorporate this building block into complex drug scaffolds, reductive amination is the premier C–N bond-forming methodology. This application note provides optimized, self-validating protocols for the reductive amination of 3-fluoro-5-thiophen-3-ylbenzylamine with diverse aldehydes and ketones, ensuring high yields while mitigating common side reactions.

Mechanistic Strategy: Overcoming Substrate Limitations

The selection of the reducing agent and reaction conditions is the most critical parameter in reductive amination[1]. For 3-fluoro-5-thiophen-3-ylbenzylamine, specific structural liabilities dictate the synthetic strategy:

-

Avoidance of Catalytic Hydrogenation: The thiophene moiety contains a sulfur atom, which acts as a potent catalyst poison for standard transition metals (e.g., Pd/C,

). Consequently, traditional reductive amination via catalytic hydrogenation is highly prone to failure or requires prohibitive catalyst loading. -

Superiority of Sodium Triacetoxyborohydride (STAB): STAB (

) is the reagent of choice[2]. The electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent. It selectively reduces imines and iminium ions at a much faster rate than it reduces aldehydes or ketones[3]. This enables a "direct" one-pot procedure without the need to isolate the intermediate imine. -

Solvent Kinetics: 1,2-Dichloroethane (DCE) is the preferred solvent. Reactions in DCE proceed significantly faster and with higher yields compared to tetrahydrofuran (THF) or methanol[2].

-

Stoichiometry and Cost-Efficiency: Because 3-fluoro-5-thiophen-3-ylbenzylamine is typically a high-value, advanced intermediate, it is designated as the limiting reagent (1.0 equiv). The cheaper carbonyl compound is supplied in a slight excess (1.05 equiv) to drive complete conversion[4].

Reaction Pathway & Workflow

Mechanism and workflow of STAB-mediated direct reductive amination.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

Aldehydes are highly electrophilic; therefore, imine formation is rapid and generally does not require acid catalysis[2].

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-thiophen-3-ylbenzylamine (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

-

Electrophile Addition: Add the aldehyde (1.05 equiv) to the stirring solution at room temperature (20–25 °C). Allow the mixture to stir for 15 minutes to facilitate initial hemiaminal/imine formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 to 1.5 equiv) portion-wise over 5 minutes.

-

Causality: Portion-wise addition prevents localized thermal spikes and controls the rate of hydride transfer, minimizing the potential for over-alkylation (dialkylation to the tertiary amine)[3].

-

-

Monitoring: Stir the reaction under a nitrogen atmosphere. Monitor progression via LC-MS or TLC. The self-validating endpoint is the complete disappearance of the primary amine mass/spot (typically 2–4 hours).

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous

(equal volume to DCE).-

Causality:

safely hydrolyzes unreacted STAB (releasing

-

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Protocol B: Direct Reductive Amination with Ketones

Ketones are sterically hindered and less electrophilic than aldehydes. Imine formation is the rate-limiting step and requires mild acid catalysis[1].

-

Preparation: Dissolve 3-fluoro-5-thiophen-3-ylbenzylamine (1.0 equiv) and the ketone (1.05 equiv) in anhydrous DCE (0.2 M).

-

Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 to 2.0 equiv).

-

Causality: At pH 6–8, imines are preferentially protonated to highly reactive iminium ions. These iminium ions are reduced significantly faster than the parent ketone, preventing the wasteful reduction of the starting material[4].

-

-

Reduction: Add STAB (1.5 to 2.0 equiv) portion-wise.

-

Monitoring: Stir at room temperature under nitrogen for 12–24 hours. Ketone reductions are inherently slower; prolonged reaction times are expected. Validate completion via LC-MS.

-

Quench & Workup: Quench carefully with saturated aqueous

until gas evolution ceases and the aqueous layer tests basic (pH 8–9). Extract with DCM, dry over

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized stoichiometric ratios and conditions based on the electrophile class.

| Electrophile Type | Limiting Reagent | Amine (equiv) | Carbonyl (equiv) | STAB (equiv) | Additive | Solvent | Expected Time (h) |

| Aliphatic / Aromatic Aldehyde | Amine | 1.0 | 1.05 | 1.4 – 1.5 | None | DCE | 2 – 4 |

| Aliphatic Ketone | Amine | 1.0 | 1.05 | 1.5 – 2.0 | AcOH (1–2 eq) | DCE | 12 – 24 |

| Sterically Hindered Ketone | Carbonyl | 1.05 | 1.0 | 2.0 | AcOH (2 eq) | DCE | 24 – 48 |

References

1.[4] "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org. Available at: 2.[3] "Sodium triacetoxyborohydride." Organic Chemistry Portal. Available at: 3.[2] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed (NIH). Available at: 4.[1] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. sciencemadness.org [sciencemadness.org]

preparation of pharmaceutical intermediates using 3-Fluoro-5-thiophen-3-ylbenzylamine

Strategic Context & Retrosynthetic Analysis

In contemporary medicinal chemistry, 3-Fluoro-5-(thiophen-3-yl)benzylamine serves as a highly privileged structural scaffold. It is most notably utilized as a critical building block in the synthesis of biaryl piperazine derivatives, which function as potent modulators of the 5-HT2C receptor. These therapeutic agents are actively deployed in clinical research for the management of obesity, Alzheimer's disease, and stress urinary incontinence ()[1].

To achieve scalable and high-purity synthesis of this intermediate, we employ a robust two-step retrosynthetic strategy. The methodology avoids highly unstable intermediates and relies on predictable, thermodynamically favorable transformations:

-

C–C Bond Formation: Construction of the biaryl core via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-fluorobenzonitrile and thiophen-3-ylboronic acid ()[2].

-

C≡N Reduction: Chemoselective reduction of the intermediate benzonitrile to the target primary benzylamine using Lithium Aluminum Hydride (LAH) ()[3].

Reaction Pathway Visualization

Figure 1: Two-step synthetic workflow for the preparation of 3-Fluoro-5-(thiophen-3-yl)benzylamine.

Quantitative Optimization Data

The following tables summarize the empirical data driving our choice of reagents.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Step 1) Causality: Pd(dppf)Cl₂ was selected because its bidentate ligand architecture accelerates the reductive elimination step, effectively suppressing the homocoupling of the thiophene boronic acid. A biphasic Dioxane/H₂O system ensures optimal solubility for both the organic substrates and the inorganic base[2].

| Entry | Catalyst System (5 mol%) | Solvent System | Base (2.0 eq) | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Toluene / H₂O | Na₂CO₃ | 90 | 68% |

| 2 | Pd(OAc)₂ / SPhos | THF / H₂O | K₃PO₄ | 70 | 85% |

| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 90 | 94% |

Table 2: Optimization of Nitrile Reduction (Step 2) Causality: Nitriles are highly stable and resistant to mild hydride donors like NaBH₄. LiAlH₄ is required to forcefully attack the polarized C≡N bond, forming an intermediate iminium salt that rapidly accepts a second hydride to yield the primary amine[3].

| Entry | Reducing Agent | Solvent | Temp | Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol | RT | 24 | 0% (Recovered SM) |

| 2 | Borane-THF (BH₃·THF) | THF | Reflux | 12 | 72% |

| 3 | LiAlH₄ | Anhydrous THF | 0°C to RT | 4 | 91% |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzonitrile

Scale: 10.0 mmol

-

Reagent Charging: To a 100 mL round-bottom flask, add 3-bromo-5-fluorobenzonitrile (2.00 g, 10.0 mmol), thiophen-3-ylboronic acid (1.41 g, 11.0 mmol, 1.1 eq), and K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq).

-

Solvent Addition & Degassing: Add 40 mL of 1,4-Dioxane and 10 mL of deionized H₂O. Crucial Step: Sparge the biphasic mixture with Argon for 15 minutes. Oxygen rapidly degrades the active Pd(0) species into an inactive peroxo complex; thorough degassing guarantees high catalytic turnover.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (365 mg, 0.5 mmol, 5 mol%) under a positive stream of Argon. Attach a reflux condenser and heat the mixture to 90°C for 4 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the intermediate as a pale yellow solid.

System Validation & Quality Control (Protocol A):

TLC Monitoring: Run a TLC (Hexanes/EtOAc 4:1). The product will exhibit a significantly lower Rf than the starting bromide and will be intensely UV-active at 254 nm due to the extended biaryl conjugation.

Protocol B: Reduction to 3-Fluoro-5-(thiophen-3-yl)benzylamine

Scale: 8.0 mmol

-

Preparation of Hydride Suspension: In a flame-dried 250 mL flask flushed with Argon, suspend LiAlH₄ (0.61 g, 16.0 mmol, 2.0 eq) in anhydrous THF (30 mL). Cool the suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve 3-Fluoro-5-(thiophen-3-yl)benzonitrile (1.63 g, 8.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to carefully manage the exothermic hydride transfer.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Fieser Quench (Self-Validating Safety Step): Do not quench with bulk water or acid, which creates unfilterable gelatinous aluminum hydroxide emulsions. Cool the flask back to 0°C and sequentially add dropwise:

-

0.61 mL of distilled H₂O

-

0.61 mL of 15% aqueous NaOH

-

1.83 mL of distilled H₂O Stir vigorously for 15 minutes. This exact stoichiometric ratio (n, n, 3n) forces the aluminum salts to precipitate as a dense, granular white solid (sodium aluminate), ensuring 100% recovery of the amine trapped in the matrix.

-

-

Isolation: Filter the granular salts through a pad of Celite, washing the cake thoroughly with EtOAc (3 × 20 mL). Concentrate the combined filtrate to yield the target benzylamine as a viscous oil, which may crystallize upon standing.

System Validation & Quality Control (Protocol B):

Ninhydrin Stain: Spot the product on a TLC plate and dip it into a Ninhydrin solution. Heating the plate with a heat gun will instantly yield a dark purple spot, definitively confirming the presence of the primary amine.

IR Spectroscopy: The sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ present in the intermediate will completely disappear, replaced by broad N-H stretches at ~3300-3400 cm⁻¹.

References

- Therapeutic Agent for Stress Urinary Incontinence and Fecal Incontinence - European Patent Office (EP3733204A1), Takeda Pharmaceutical Company Limited.

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - Chemical Reviews (ACS Publications), Miyaura, N., & Suzuki, A. (1995). URL:[Link]

-

Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride - Journal of the American Chemical Society, Amundsen, L. H., & Nelson, L. S. (1951). URL:[Link]

Sources

handling and storage protocols for fluorinated benzylamines

Abstract & Strategic Importance

Fluorinated benzylamines (e.g., 2-, 3-, and 4-fluorobenzylamine) are critical bioisosteres in medicinal chemistry.[1] The introduction of fluorine onto the aromatic ring modulates lipophilicity, metabolic stability, and pKa without significantly altering steric bulk compared to the parent benzylamine.

However, these advantages come with a specific handling paradox: while the aromatic carbon-fluorine (

This guide provides a self-validating framework for the storage and manipulation of these reagents to ensure experimental reproducibility in drug discovery workflows.

Physicochemical Profile: The Fluorine Effect

To handle these compounds correctly, one must understand how fluorine modifies the parent molecule.[2] The electron-withdrawing inductive effect (-I) of fluorine reduces the electron density on the nitrogen lone pair, lowering the pKa compared to non-fluorinated benzylamine. Despite this, they remain strong bases capable of rapid atmospheric degradation.

Table 1: Comparative Physicochemical Properties

| Property | Benzylamine (Reference) | 2-Fluorobenzylamine | 3-Fluorobenzylamine | 4-Fluorobenzylamine |

| Structure | ||||

| MW ( g/mol ) | 107.15 | 125.14 | 125.14 | 125.14 |

| Boiling Point | 185°C | 183°C | 184°C | 183°C |

| pKa (Conj.[1] Acid) | 9.33 | ~8.90 | ~8.95 | ~9.01 |

| Electronic Effect | Standard | Strong -I (Inductive) | Strong -I | -I / Weak +R (Resonance) |

| Air Sensitivity | High ( | High ( | High ( | High ( |

Note: pKa values are approximate experimental averages. The trend 4-F > 3-F > 2-F reflects the diminishing inductive pull of fluorine as distance from the amine increases [1][6].[1]

Mechanisms of Degradation

The primary failure mode for fluorinated benzylamines is not oxidation of the amine or hydrolysis of the C-F bond, but rather atmospheric carbonylation .

The Carbonate Trap

Upon contact with air, the amine acts as a nucleophile toward

Figure 1: The "Carbonate Trap" mechanism. Reaction with CO2 is rapid and autocatalytic, consuming 2 equivalents of amine for every 1 equivalent of salt formed.

Protocol 1: Receipt & Initial Quality Control (QC)

Do not assume commercial purity upon arrival.[1] Caps can loosen during transit, admitting moisture and

Step-by-Step Validation:

-

Visual Inspection:

-

Hold the bottle against a light source. The liquid should be clear and colorless to pale yellow.

-

Reject Criteria: Any visible white solids, turbidity, or "crust" on the septum/cap interface indicates significant carbonate formation.

-

-

The "Pop" Test:

-

NMR Validation (Self-Validating Step):

-

Dissolve 10 µL in

. -

Run

: This is the fastest check. Impurities will show distinct shifts away from the main aromatic fluorine peak. -

Run

: Look for the characteristic benzyl methylene doublet/singlet (~3.8 ppm).[1] -

The Carbonate Signal: A broad peak appearing downfield (>5.0 ppm) or shifts in the methylene signal often indicate carbamate formation [2].

-

Protocol 2: Storage Architecture

Proper storage extends shelf life from weeks to years.[1]

A. Temperature:

-

Standard: Store at 2°C to 8°C .

-

Rationale: Lower temperatures reduce the kinetic rate of reaction with any headspace

and minimize volatility. -

Exception: If storing for >1 year, freeze at -20°C, but only if the container is a sealed ampoule or has a high-integrity Teflon liner. Freezing standard caps can cause liner shrinkage and seal failure.[1]

B. Atmosphere (The Critical Variable):

-

Gas: Argon is strictly superior to Nitrogen.[1]

-

Causality: Argon is denser than air (

vs

C. Container Specifications:

-

Material: Borosilicate glass (Type I).[1]

-

Cap System:

Protocol 3: Active Handling & Dispensing

This workflow minimizes the "Open Time" where the reagent is exposed to the atmosphere.

Figure 2: Active handling workflow. Warming to room temperature is critical to prevent atmospheric moisture from condensing on the cold liquid surface upon opening.

Detailed Methodology:

-

Equilibration: Remove the bottle from the fridge 30 minutes before use. Do not open a cold bottle. Condensation will introduce water, accelerating degradation.[1]

-

Positive Pressure Technique:

-

Insert a needle connected to an Argon line (low pressure, ~1-2 psi) into the septum.[1]

-

Insert the sampling syringe (oven-dried, glass or solvent-resistant plastic).[1]

-

Invert the bottle. The Argon pressure will help push the liquid into the syringe, preventing vacuum formation which could suck in outside air [7][11].

-

-

The "Flush" Step:

-

Pull liquid into the syringe, then push it back into the bottle once to dislodge gas bubbles and equilibrate the syringe barrel.

-

Draw the final volume and remove the syringe.

-

-

Post-Dispense:

-

Remove the Argon line last.

-

Wrap the cap interface with Parafilm or electrical tape to provide a secondary diffusion barrier.

-

Emergency Rescue: Repurification

If the compound has turned cloudy or formed a solid crust (carbonate salt), it can often be rescued rather than discarded.

Protocol:

-

Dissolution: Dissolve the degraded mixture in a non-miscible organic solvent (e.g., Dichloromethane or Diethyl Ether).[1]

-

Base Wash: Wash the organic layer with 1M NaOH (2x).[1]

-

Drying: Dry the organic layer over anhydrous

(Sodium Sulfate).[1] Do not use acidic drying agents. [1] -

Distillation: For high purity, distill the amine under reduced pressure. Note the boiling point (approx 80-90°C at reduced pressure for 4-fluorobenzylamine) [1].[1]

Safety & Waste Disposal

-

Hazards: Fluorinated benzylamines are corrosive (Skin Corr.[1][7] 1B) and cause severe eye damage.[1] They are harmful if swallowed [5].[1][4][7]

-

Fluorine Specifics: While the C-F bond is stable, combustion or reaction with strong Lewis acids can release Hydrogen Fluoride (HF).

-

Waste:

References

-

Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from

-

BenchChem. (2025).[1][8] A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 4-Fluorobenzylamine.[1][9][10][11] National Library of Medicine.[1] Retrieved from [1]

-

Fisher Scientific. (2021).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

-

ChemicalBook. (2026).[1][5] 4-Fluorobenzylamine MSDS and Storage. Retrieved from

-

ThermoFisher Scientific. (2025).[1][4] Product Specification: 4-Fluorobenzylamine, 98%.[1][10][11] Retrieved from

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group Technical Bulletin. Retrieved from

-